molecular formula C12H15Cl2NO B6166096 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride CAS No. 79499-59-5

2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride

Cat. No.: B6166096
CAS No.: 79499-59-5
M. Wt: 260.16 g/mol
InChI Key: CLPOJGPBUGCUKT-UHFFFAOYSA-N
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Description

2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride is a chemical compound with the molecular formula C12H14ClNO·HCl. It is a derivative of ketamine and is known for its role as a non-competitive NMDA receptor antagonist. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride, also known as (S)-Norketamine hydrochloride, is the NMDA receptor . This receptor is a type of ionotropic glutamate receptor that is critical for synaptic plasticity, learning, and memory .

Mode of Action

This compound acts as a modulator of the NMDA receptor . It decreases the intracellular D-serine concentration and alters the expression of serine racemase in PC-12 cells . This modulation of the NMDA receptor and the subsequent changes in intracellular concentrations of D-serine can lead to alterations in neuronal signaling .

Biochemical Pathways

The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By modulating the activity of this receptor, it can influence the downstream effects of this pathway, which include synaptic plasticity and memory formation .

Pharmacokinetics

As a metabolite of ketamine, it is likely to share some of its pharmacokinetic characteristics . These may include rapid absorption and distribution, with the potential for extensive metabolism and excretion .

Result of Action

The modulation of the NMDA receptor by this compound can result in analgesic effects . This is observed in rat pain models, suggesting potential applications in pain management .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells . .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts as an intravenous anaesthetic, a NMDA receptor antagonist, an analgesic, a neurotoxin, an environmental contaminant, and a xenobiotic . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins It may also affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve various targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and subsequent steps to introduce the amino group. The reaction conditions often include the use of acidic ionic liquids and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs, which can have different pharmacological properties .

Scientific Research Applications

2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct pharmacological properties compared to other similar compounds. Its potential therapeutic applications and distinct receptor interactions make it a compound of significant interest in scientific research .

Properties

CAS No.

79499-59-5

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

2-amino-2-(2-chlorophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H

InChI Key

CLPOJGPBUGCUKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl

Purity

95

Origin of Product

United States

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